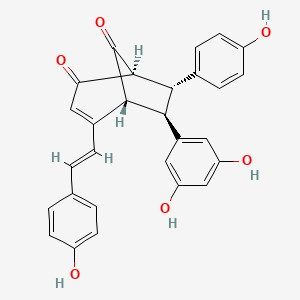

Gnetin A

Description

Contextualization within Stilbenoid Chemistry and Natural Products Research

Stilbenoids represent a significant group of natural products, with resveratrol (B1683913) being one of the most well-known examples. Gnetin A, as a member of this class, is often studied in comparison to or in conjunction with other stilbenoids to understand the structure-activity relationships within this family of compounds. Natural products research focuses on identifying and characterizing bioactive compounds from biological sources, and this compound, isolated from plants like Gnetum gnemon, fits squarely within this domain wiktionary.orgieeesem.comresearchgate.net. The study of this compound contributes to the broader understanding of the chemical diversity and biological potential found in nature.

Significance of this compound as a Research Compound

The significance of this compound as a research compound stems from its unique chemical structure and the biological activities observed in preliminary studies. While the provided search results primarily detail research on Gnetin C and Gnetin H, which are also stilbenoids found in Gnetum species mdpi.comnih.govmathewsopenaccess.commdpi.com, the mention of this compound in the context of stilbenoid isolation and its potential biological relevance highlights its place as a subject of academic inquiry nih.gov. Research into compounds like this compound is crucial for exploring the full spectrum of biological effects associated with stilbenoids and potentially identifying novel compounds with interesting properties.

Evolution of Research on this compound: A Historical Perspective in Scholarly Context

The historical trajectory of research on this compound, within the broader context of stilbenoid research, has likely followed the general advancements in natural product chemistry and biological screening techniques. Early research in stilbenoids focused on their isolation and structural determination using classical phytochemical methods ieeesem.comacs.orgacs.org. As analytical techniques evolved, particularly with the advent of advanced spectroscopy and chromatography, the identification and characterization of complex stilbenoids like this compound became more feasible ieeesem.comacs.org. The increasing interest in the biological activities of natural products, spurred by findings related to compounds like resveratrol, has likely driven the investigation into the potential effects of other stilbenoids, including this compound nih.govmdpi.comresearchgate.net. While specific historical milestones for this compound research are not extensively detailed in the provided results, the progression of research on related Gnetum stilbenoids such as Gnetin C and Gnetin H, with studies dating back at least to the early 2000s and continuing to the present, suggests a growing and sustained interest in this class of compounds mdpi.commathewsopenaccess.commdpi.comnih.govmdpi.com. This evolution reflects a broader academic trend towards exploring the therapeutic potential of plant-derived compounds.

Data Table: Selected Stilbenoids from Gnetum gnemon Mentioned in Research

| Compound Name | Source Part of Gnetum gnemon | Notes |

| Gnetin C | Seeds, Roots, Stem | Resveratrol dimer ieeesem.comresearchgate.netnih.govacs.orgacs.orgfujifilm.com |

| Gnetin L | Seeds, Stem | Stilbenoid researchgate.netacs.orgacs.org |

| Gnemonoside A | Seeds, Stem | Glucoside of resveratrol dimer researchgate.netacs.org |

| Gnemonoside C | Seeds | Stilbenoid glucoside researchgate.netacs.org |

| Gnemonoside D | Seeds | Stilbenoid glucoside researchgate.netacs.org |

| Resveratrol | Seeds, Stem | Stilbene (B7821643) monomer researchgate.netacs.orgacs.orgfujifilm.com |

| Gnetin E | Stem, Root | Stilbenoid ieeesem.comacs.org |

| Gnemonols A-L | Stem, Root | Stilbenoids ieeesem.com |

| Gnemonoside K | Stem, Seeds | Stilbenoid glucoside ieeesem.com |

| Gnemonol L | Dichloromethane extract | Resveratrol dimer jyoungpharm.org |

| Gnemonol M | Dichloromethane extract | Isorhapontigenin dimer ieeesem.comjyoungpharm.org |

| 7a-epi-gnetin C | Seeds | Epimer of Gnetin C acs.org |

Detailed Research Findings (Focusing on this compound as per instruction, but acknowledging limited specific findings in search results):

While extensive detailed findings specifically on this compound were not prominent in the provided search snippets, the research on related Gnetum stilbenoids offers insights into the types of investigations conducted. For instance, studies on Gnetin C have explored its effects on various cancer cell lines, including leukemia, prostate cancer, and melanoma, demonstrating inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways like ERK1/2 and AKT/mTOR mdpi.comresearchgate.netnih.govmdpi.com. Research has also investigated the potential of Gnetin C in inhibiting bacterial growth and virulence jst.go.jp. These findings on related compounds suggest that research on this compound would likely involve similar investigations into its biological activities, such as antioxidant, anti-inflammatory, or antiproliferative effects, and the underlying molecular mechanisms. The identification of this compound in Gnetum gnemon extracts points towards research efforts focused on its isolation and structural characterization as a foundational step for further biological studies ieeesem.comnih.gov.

Structure

2D Structure

3D Structure

Properties

CAS No. |

82084-87-5 |

|---|---|

Molecular Formula |

C28H22O6 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(1S,5R,6R,7R)-6-(3,5-dihydroxyphenyl)-7-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]bicyclo[3.2.1]oct-3-ene-2,8-dione |

InChI |

InChI=1S/C28H22O6/c29-19-7-2-15(3-8-19)1-4-17-13-23(33)27-24(16-5-9-20(30)10-6-16)25(26(17)28(27)34)18-11-21(31)14-22(32)12-18/h1-14,24-27,29-32H/b4-1+/t24-,25-,26+,27-/m1/s1 |

InChI Key |

SVSWTEAHRCVGAR-XJAAUWFPSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=CC(=O)C3C(C(C2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=O)[C@@H]3[C@@H]([C@H]([C@H]2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=O)C3C(C(C2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O |

Origin of Product |

United States |

Ii. Isolation, Derivatization, and Biosynthesis of Gnetin a

Advanced Methodologies for Isolation and Purification from Natural Sources

The isolation and purification of Gnetin A from natural sources involve a combination of extraction and chromatographic techniques. These methods are crucial for obtaining the compound in a pure form for structural elucidation and biological activity studies.

Chromatographic Techniques for this compound and Analogues (e.g., HPLC, Column Chromatography)

Chromatographic techniques are fundamental in separating this compound from complex plant extracts containing numerous other compounds, including related stilbenoids. Column chromatography, often utilizing silica (B1680970) gel or ODS (octadecylated silica) phases, is a common initial step for fractionating crude extracts based on polarity. ieeesem.comacs.orgresearchgate.net High-Performance Liquid Chromatography (HPLC) is widely employed for further purification and analysis of this compound and its analogues due to its high resolution and sensitivity. acs.orgd-nb.info Preparative HPLC is used to obtain larger quantities of purified this compound. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., methanol (B129727)/water or ethanol (B145695)/water gradients) in HPLC is optimized to achieve effective separation of this compound from co-eluting compounds. acs.org

Extraction Protocols from Gnetum Species and other Plant Sources (e.g., Gnetum gnemon, Paeonia suffruticosa)

This compound and related stilbenoids are isolated from various plant sources, notably Gnetum species and Paeonia suffruticosa. ieeesem.comresearchgate.netd-nb.infomdpi.com

Gnetum Species: Gnetum gnemon is a significant source of stilbenoids, including Gnetin C (a resveratrol (B1683913) dimer) and other derivatives. ieeesem.comresearchgate.netmdpi.commdpi.com Extraction from Gnetum gnemon seeds or stems typically involves maceration or percolation with polar organic solvents such as ethanol or methanol, often mixed with water. ieeesem.commdpi.comgoogle.com For instance, one protocol involves percolating dried Gnetum gnemon stems with ethanol. ieeesem.com Another method for Gnetum gnemon seeds uses 50% ethanol extraction. mdpi.com Supercritical fluid extraction (SFE) and accelerated solvent extraction (ASE) or microwave-assisted extraction (MAE) are also explored for potentially more efficient extraction.

Paeonia suffruticosa: The seeds of Paeonia suffruticosa are another source of oligostilbenes, including Gnetin H (a resveratrol trimer) and other resveratrol derivatives. d-nb.infomdpi.comgoogle.com Extraction from Paeonia suffruticosa seeds commonly utilizes ethanol or aqueous ethanol. d-nb.infomdpi.com A typical protocol involves extracting pulverized dried seed shells with 70% ethanol. d-nb.info

Different extraction methods and solvents can influence the yield and composition of the extracted stilbenoids. For example, microwave-assisted extraction with methanol has been shown to enhance extraction efficiency compared to room-temperature methods, possibly due to improved cell wall disruption.

Here is a summary of extraction protocols from selected sources:

| Plant Source | Part Used | Extraction Solvent | Method | Notes |

| Gnetum gnemon | Stem | Ethanol | Percolation | ieeesem.com |

| Gnetum gnemon | Seeds | 50% Ethanol in water | Soaking, Filtration, Vacuum Evaporation | mdpi.com |

| Gnetum gnemon | Seeds | 20% Acetic acid | Immersion, Filtration, Freeze-drying | google.com |

| Gnetum gnemon | Seeds | 30% Ethanol in water | Immersion, Heating, Filtration, Vacuum Concentration, Spray-drying | google.com |

| Paeonia suffruticosa | Seeds | 70% Ethanol in water | Soaking, Concentration | d-nb.info |

| Paeonia suffruticosa | Seeds | 70% Ethanol | Extraction, LC-MS analysis, LC prep/semiprep purification | Used for Gnetin H isolation mdpi.com |

Yield Optimization Strategies in this compound Isolation

Optimizing the yield of this compound isolation involves considering various parameters during extraction and purification. Factors such as the choice of solvent, solvent concentration, temperature, extraction time, and the specific plant part used can significantly impact the yield of stilbenoids. semanticscholar.org For instance, studies on the extraction of trans-resveratrol from Gnetum gnemon seeds have investigated the optimization of ionic liquid-based microwave-assisted extraction, demonstrating that this method can yield higher amounts compared to ethanol extraction. semanticscholar.org The polarity of the solvent plays a crucial role in efficiently extracting target compounds. Temperature and extraction duration are also critical parameters that need to be controlled to maximize the yield while minimizing degradation of the compound. Furthermore, the specific chromatographic conditions, including the type of stationary phase, mobile phase composition, and flow rate, must be optimized during the purification steps to minimize loss and maximize the recovery of pure this compound.

Semisynthesis and Chemical Modification of this compound

Semisynthesis and chemical modification approaches are employed to obtain this compound derivatives, which can be useful for exploring structure-activity relationships and potentially developing compounds with improved properties.

Strategies for this compound Derivative Synthesis

Strategies for synthesizing this compound derivatives often involve using this compound or related stilbenoid monomers/oligomers as starting materials and performing chemical reactions to introduce modifications. While specific detailed strategies for the semisynthesis of this compound itself are less commonly reported compared to its isolation from natural sources, studies on related stilbenoid oligomers provide insights into potential approaches. For example, biomimetic approaches involving the oxidative coupling of resveratrol monomers have been explored to synthesize resveratrol dimers and oligomers, which are structurally related to this compound. nih.govacs.orgumich.edu Enzymatic and various chemical oxidation conditions have been investigated for this purpose. umich.edu

Chemical Conversion and Structural Transformation Studies

Chemical conversion and structural transformation studies investigate how this compound or its precursors can be chemically altered, either enzymatically or through non-enzymatic reactions. These studies are important for understanding the potential metabolic fate of the compound and for creating novel structures. For instance, studies on related stilbenoid trimers like Gnetin H have shown that they can undergo structural transformations under acidic conditions, leading to the formation of other natural products through isomerization and cyclization reactions. nih.govacs.org Treatment with Brønsted acids can induce rearrangement, while acidic aqueous environments can trigger intramolecular Friedel-Crafts reactions, forming fused polycyclic structures. nih.govacs.org While these specific reactions are reported for Gnetin H, similar chemical principles could potentially be applied or observed for this compound, given their structural similarities as resveratrol-derived oligomers. Understanding these transformations is crucial for both biosynthetic studies and for predicting the stability and potential degradation pathways of this compound under various conditions.

Optimization of Synthetic Pathways for this compound Analogues

The synthesis of this compound and its analogues often involves complex chemical reactions aimed at replicating or modifying the natural dimerization of resveratrol units. Optimization of these synthetic pathways is essential to improve yields, reduce reaction times, and enhance the selectivity for desired products. While specific detailed protocols for optimizing this compound synthesis itself were not extensively detailed in the search results, research on related stilbenoid dimers and trimers, such as gnetin H and ε-viniferin, provides insights into the synthetic challenges and strategies employed.

Studies on the synthesis of resveratrol oligomers highlight various approaches, including oxidative coupling reactions of resveratrol monomers. The formation of different dimer structures, like those found in the gnetin family, depends on the specific coupling patterns between the resveratrol units. For instance, gnetin H, a resveratrol trimer, can be conceptually interconverted into other oligomers through acid-mediated Friedel-Crafts reactions. acs.orgnih.gov The synthesis of analogues often involves modifying the functional groups or the core stilbene (B7821643) structure to investigate structure-activity relationships. mdpi.comresearchgate.net Optimization in these contexts can involve exploring different catalysts, solvents, temperatures, and reaction times to favor the formation of specific isomers or derivatives. For example, studies on gnetin H isomers (cis- and trans-) have noted that photooxidation can convert the trans- form to the cis- form, and the cis- isomer was found to be more stable, suggesting potential implications for synthesis and storage. google.comgoogle.com

The development of synthetic routes for modified stilbenoids, including 2-aryl benzofurans and phenanthrenes, which share a common biosynthetic origin with stilbenes, involves various chemical reactions such as aldol-type condensations, Perkin reactions, and metal-catalyzed Mizoroki–Heck reactions. mdpi.com Optimizing these reactions for specific stilbenoid structures and their analogues requires careful control of reaction conditions and the selection of appropriate reagents.

Biosynthetic Pathways and Precursor Studies of this compound

The biosynthesis of stilbenoids, including this compound, is rooted in the phenylpropanoid pathway, a fundamental metabolic route in plants. mdpi.comresearchgate.net This pathway provides the primary precursors for the formation of the stilbene backbone.

The initial steps in stilbenoid biosynthesis involve the conversion of phenylalanine into a cinnamate (B1238496) derivative. mdpi.comua.es This derivative is then activated into a coenzyme A (CoA) ester, such as p-coumaroyl-CoA. mdpi.comresearchgate.net A key enzymatic step is catalyzed by stilbene synthase (STS), which condenses one molecule of a cinnamate CoA ester (e.g., p-coumaroyl-CoA) with three molecules of malonyl-CoA to form the basic stilbene scaffold, such as resveratrol. researchgate.net

The formation of dimeric stilbenoids like this compound from monomeric precursors like resveratrol is generally believed to occur through oxidative coupling reactions. researchgate.net These reactions are often catalyzed by oxidative enzymes, although the specific enzymes responsible for the dimerization leading to this compound are not explicitly detailed in the provided search results. However, the diversity of stilbenoid structures, including dimers and trimers, arises from the different ways these oxidative couplings and subsequent modifications (like cyclization, enolization, and oxidation) can occur. researchgate.net

Genetic mechanisms control the expression and activity of the enzymes involved in this pathway, particularly stilbene synthase. The presence and activity of specific STS enzymes and oxidative coupling enzymes in Gnetum species would dictate the types and quantities of stilbenoids, including this compound, produced.

Studies on stilbenoid biosynthesis often involve feeding experiments with isotopically labeled precursors to trace their incorporation into the final products. By providing labeled phenylalanine, cinnamate, p-coumarate, or malonyl-CoA to plant tissues or cell cultures, researchers can follow the metabolic flow and confirm the intermediates involved in the pathway. ua.es

The elucidation of the specific pathway leading to this compound would involve identifying the precise sequence of enzymatic reactions and the intermediates formed during the dimerization of resveratrol or related monomers. While the general stilbenoid pathway is well-established, the specific steps and enzymes responsible for the unique bicyclo-[3.2.1]-octendione core of this compound researchgate.net would require dedicated research. Precursor incorporation studies, coupled with enzyme assays and genetic analysis of Gnetum species, are crucial for fully elucidating the biosynthetic route to this compound.

This compound belongs to the stilbenoid family, which encompasses a wide range of compounds derived from the same basic phenylpropanoid pathway but exhibiting diverse structures due to variations in enzymatic modifications and oligomerization patterns. mdpi.com Comparing the biosynthesis of this compound with other stilbenoids, such as resveratrol, ε-viniferin, and gnetin C, reveals common initial steps followed by divergent downstream processes.

Resveratrol is the foundational monomer for many oligomeric stilbenoids found in Gnetum and other plants. researchgate.netresearchgate.netacs.org Dimerization of resveratrol through different oxidative coupling patterns leads to various dimers like ε-viniferin (an 8-8' dimer) and potentially the precursors of this compound. acs.orgnih.gov Further oligomerization can lead to trimers like gnetin H. acs.orgnih.govgoogle.com

The structural diversity within the stilbenoid family, including the presence of different types of linkages (e.g., C-C, C-O) and cyclization patterns, reflects the action of a variety of oxidative enzymes and potentially other modifying enzymes like methyltransferases or glycosyltransferases. mdpi.com Comparative biosynthetic studies, perhaps involving the analysis of enzyme profiles and gene expression in different stilbenoid-producing plants or tissues, can shed light on the specific enzymatic machinery responsible for the unique structure of this compound compared to other stilbenoids. For instance, the formation of the bicyclo-[3.2.1]-octendione core in this compound suggests specific cyclization reactions that differentiate its biosynthesis from that of linear or other cyclic stilbenoid dimers. researchgate.net

Iii. Advanced Structural Elucidation and Spectroscopic Characterization of Gnetin a

Nuclear Magnetic Resonance (NMR) Spectroscopy in Gnetin A Structure Determination (e.g., 1D and 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds, including natural products such as this compound ieeesem.comnmims.edu. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in this process. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types of protons and carbons present in the molecule and their chemical environments ieeesem.com.

For this compound, ¹H NMR spectra reveal the different types of hydrogen atoms and their coupling patterns, which helps in identifying adjacent protons and fragments of the molecule acs.orgnih.gov. ¹³C NMR spectroscopy provides information about the carbon skeleton, indicating the presence of different types of carbon atoms, such as aromatic, olefinic, and aliphatic carbons, as well as those directly bonded to oxygen atoms ieeesem.com. The ¹³C NMR spectrum of a related stilbenoid compound revealed 22 carbon signals, indicating a total of 28 carbons ieeesem.com. Signals between δ 154.52 and 161.44 ppm were indicative of aromatic carbon atoms connected to oxygen ieeesem.com.

Two-dimensional NMR techniques are essential for establishing connectivity between atoms. Experiments like Correlation Spectroscopy (COSY) reveal couplings between protons on adjacent carbons ieeesem.com. Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded ieeesem.com. Heteronuclear Multiple Bond Correlation (HMBC) provides information about couplings between protons and carbons that are separated by two or three bonds, which is vital for piecing together the structure and confirming the connectivity of different units within the molecule ieeesem.comacs.orgnih.gov. For example, HMBC correlations have been used to support the connectivity of structural units in stilbene (B7821643) oligomers acs.orgnih.gov. The complete assignment of protons and carbons in related stilbenoid compounds has been confirmed by analyzing cross-signals in COSY, HSQC, and HMBC spectra ieeesem.com.

Mass Spectrometry (MS) Applications in this compound Structural Analysis (e.g., HR-ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can help in structural identification idtdna.comjeolusa.com. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly useful for natural products like this compound as it provides accurate mass measurements, allowing for the determination of the elemental composition acs.orgnih.gov.

For this compound, HR-ESI-MS has been used to establish its molecular formula as C₂₈H₂₂O₆ acs.orgnih.gov. The HR-ESI-MS spectrum shows a molecular ion peak, often in the form of an adduct like [M + Na]⁺, at a specific mass-to-charge ratio (m/z) acs.orgnih.gov. For example, an HR-ESI-MS spectrum of this compound showed a peak at m/z 477.1313 for [M + Na]⁺, which is in close agreement with the calculated mass for C₂₈H₂₂O₆Na acs.orgnih.gov. MS can also provide fragmentation data, although specific fragmentation patterns for this compound were not detailed in the provided text, mass spectrometry in general helps in understanding the substructures present in a molecule by analyzing the masses of the fragment ions jeolusa.com.

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules, which is the precise three-dimensional arrangement of atoms cas.cze-bookshelf.denih.gov. This compound, being a natural product with defined stereochemistry, requires these methods for complete structural characterization.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible region cas.cznih.gov. The ECD spectrum, which plots this differential absorption against wavelength, provides a unique fingerprint related to the molecule's stereochemistry and electronic transitions nih.gov. For stilbenoid compounds, ECD spectroscopy has been used in combination with NMR for absolute configuration assignment acs.org. The experimental ECD spectrum can be compared to computationally calculated spectra for different possible stereoisomers to determine the correct absolute configuration nih.gov.

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of infrared light cas.cze-bookshelf.de. VCD spectra, which are typically measured in the infrared region, are often more complex and contain more detailed information about the molecular vibrations and conformation compared to ECD spectra researchgate.net. VCD has been recommended as a technique of choice for the stereochemical investigation of secondary metabolites and has been successfully applied to natural products researchgate.net. For a related compound, the absolute configuration was reported based on a VCD study acs.org. Comparing experimental VCD spectra with theoretical calculations is a common approach for absolute configuration assignment researchgate.net.

Both ECD and VCD, especially when combined with computational methods, provide reliable approaches for the absolute configuration assignment of natural products nih.gov.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation due to molecular vibrations tutorchase.comutdallas.eduksu.edu.sa. Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum tutorchase.comksu.edu.sasavemyexams.com.

For this compound, IR spectroscopy can provide information about the presence of hydroxyl (-OH) groups, aromatic rings (C=C stretches), and potentially ether linkages (C-O stretches), which are expected based on its stilbenoid structure tutorchase.comutdallas.eduksu.edu.sasavemyexams.com. The IR spectrum of a related compound showed characteristic absorption bands including those around 3235 cm⁻¹ (indicating O-H stretching), 1595 and 1509 cm⁻¹ (indicating aromatic C=C stretching), and bands in the fingerprint region below 1400 cm⁻¹ which are unique to the molecule acs.orgutdallas.edu. While specific IR data for this compound were not extensively detailed, IR spectroscopy is routinely used to confirm the presence of key functional groups in isolated natural products tutorchase.com.

Iv. in Vitro and in Vivo Biological Activities of Gnetin A: Mechanistic Investigations Excluding Clinical Human Trials and Safety

Modulation of Cellular Signaling Pathways

Gnetin A and related stilbenoids have been shown to influence several key cellular signaling cascades critical for cell growth, survival, and proliferation.

Pathway Inhibition and Activation Mechanisms

Research indicates that this compound can modulate pathways such as ERK1/2, AKT/mTOR, NF-κB, and MTA1. Gnetin C, a related resveratrol (B1683913) dimer, has been shown to simultaneously inhibit the ERK1/2 and AKT/mTOR pathways, which are essential for the survival of leukemia cells. x-mol.net This suggests a potential mechanism by which this compound, also a stilbenoid, might exert similar inhibitory effects on these pathways. The AKT/mTOR pathway is crucial for cell survival, growth, and metastasis, and its inhibition can promote apoptosis. foodandnutritionjournal.org The NF-κB pathway is a key regulator of inflammation-driven tumorigenesis. foodandnutritionjournal.org Inhibition of NF-κB activation has also been observed with cis- and trans-gnetin H, other resveratrol oligomers. nih.govresearchgate.net

In prostate cancer models, gnetin C has been shown to block tumor progression through MTA1/Akt/mTOR signaling. nih.gov MTA1 is strongly associated with aggressive prostate cancer, and targeting this pathway with gnetin C resulted in the inactivation of mTOR signaling. nih.govnih.gov This involved the downregulation of activated mTOR pathway response markers such as phosphorylated S6K and 4EBP1, and CyclinD1. nih.gov

Gene Expression and Protein Regulation Studies

Studies have investigated the impact of this compound and its analogs on the expression levels of various genes and proteins involved in cell cycle control, apoptosis, and inflammation. For instance, gnetin C's anticancer effects in prostate cancer models included the downregulation of oncogenic/tumor-promoting ETS2, pAkt/Akt, Cyclin D1, p-mTOR/pS6K/p4EBP1, and AR signaling. mdpi.com Pterostilbene, another stilbene (B7821643), also showed superior anti-inflammatory and anticancer effects through MTA1 downregulation, leading to an increase in p53 and PTEN acetylation and inhibition of survival pathways like pAkt/Akt, Notch2, ETS2, CyclinD1, and AR. nih.gov While these findings are primarily attributed to gnetin C and pterostilbene, they provide insights into the potential regulatory effects of this compound on similar targets due to their structural similarities as stilbenoids.

Gnetin H, a resveratrol trimer, has been shown to substantially reduce the expression of thioredoxin interacting protein (TXNIP), a key gene involved in cellular glucose homeostasis. researchgate.net RNA-Seq analysis revealed a significant reduction in TXNIP expression after treatment with gnetin H. researchgate.net

Investigation of Molecular Targets

Molecular docking studies have been employed to predict the potential molecular targets of this compound and related compounds. These studies suggest that this compound may exhibit strong binding affinity towards key proteins involved in cancer pathways. For example, molecular docking experiments demonstrated the strong binding affinity of this compound, gnetin C, (-)-viniferin, and resveratrol dimer, thus inhibiting MAPK3, SRC, EGFR, and MTOR. researchgate.netresearchgate.net

Other molecular targets relevant to breast and prostate cancer pathways, including PTGS1, PTGS2, ESR1, SIRT1, SIRT3, SIRT5, AKT1, JAK2, BRAF, and NOS3, have also been investigated through molecular docking simulations with Gnetum gnemon metabolites like gnetin C and gnetol. researchgate.netjapsonline.comresearchgate.net Gnetin C, for instance, emerged as a potent allosteric inhibitor of AKT1. researchgate.netresearchgate.net STAT3 has also been identified as a potential target for gnetin C based on bioinformatics analysis and molecular docking. chemoprev.org

Table 1 summarizes some of the potential molecular targets identified for this compound and related stilbenoids through molecular docking studies.

| Compound | Potential Molecular Targets |

| This compound | MAPK3, SRC, EGFR, MTOR |

| Gnetin C | MAPK3, SRC, EGFR, MTOR, AKT1, STAT3, PTGS1, PTGS2, ESR1, SIRT1, SIRT3, SIRT5, JAK2, BRAF, NOS3 |

| (-)-Viniferin | SRC |

| Resveratrol dimer | MTOR |

| Gnetol | ESR1, SIRT5 |

Apoptosis and Cell Cycle Modulation in Pre-clinical Models

This compound and related stilbenoids have demonstrated the ability to induce apoptosis and modulate the cell cycle in various cancer cell lines and preclinical models.

Induction of Apoptosis Mechanisms

Several studies have shown that this compound analogs, such as cis- and trans-gnetin H and gnetin C, can induce apoptosis through both caspase-dependent and independent pathways. Cis- and trans-gnetin H were shown to induce apoptosis by releasing mitochondrial cytochrome c and activating caspases 3 and 7. nih.govresearchgate.netmathewsopenaccess.comgoogle.com This disruption of the mitochondrial membrane facilitates the release of cytochrome c into the cytosol, leading to the initiation of cellular destruction via caspase activation. mathewsopenaccess.com Gnetin C has also been reported to trigger both early- and late-stage apoptosis in cancer cells, at least in part by activating caspase 3/7-dependent mechanisms. nih.gov While some studies suggest caspase-3/7 independent mechanisms for certain plant extracts containing stilbenoids, the primary mechanism highlighted for gnetin analogs involves caspase activation. phcogj.com

Apoptosis induction by gnetin C has been observed in various cancer cell types, including pancreatic, prostate, breast, and colon cancer cells. researchgate.net In a preclinical mouse model of advanced prostate cancer, gnetin C treatment promoted apoptosis. nih.govnih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound related compounds have been shown to cause cell cycle arrest in cancer cells. Flow cytometry analysis demonstrated that cis- or trans-gnetin H arrested the cell cycle of cancer cells at the G0-G1 phase. nih.govresearchgate.net Cell cycle arrest in senescence, a state of stable cell cycle arrest, is largely mediated via the activation of the p53/p21 and p16/pRB tumor suppressor pathways. frontiersin.org Gnetin C has been shown to induce cell cycle arrest in prostate cancer cells expressing MTA1, and its MTA1-mediated anticancer effects included the downregulation of Cyclin D1. mdpi.com Cyclin D1 is a key protein involved in cell cycle progression. nih.gov Pterostilbene also inhibits survival pathways including CyclinD1. nih.gov The p53 pathway can trigger cell cycle arrest, and p21 is a transcriptional target for p53 that can induce cell cycle arrest at any stage by interacting with and inactivating cyclin/CDK complexes. frontiersin.org

Table 2 summarizes the observed effects of this compound analogs on apoptosis and cell cycle in preclinical models.

| Compound | Apoptosis Induction Mechanisms | Cell Cycle Modulation |

| cis- and trans-gnetin H | Cytochrome c release, Caspase 3/7 activation | G0-G1 arrest |

| Gnetin C | Caspase 3/7 dependent pathways | Cell cycle arrest, Downregulation of Cyclin D1 |

Antitumor Activities in In Vitro Cancer Cell Lines (e.g., HL-60, HepG2, T98G, B16-F10, A549, BT20, MCF-7, U2OS, DU145, PC3M, AML, CML)

Specific data detailing the in vitro antitumor activity of this compound in the requested panel of cancer cell lines (HL-60, HepG2, T98G, B16-F10, A549, BT20, MCF-7, U2OS, DU145, PC3M, AML, CML) were not identified in the conducted literature search. While studies have investigated the effects of other gnetins, such as Gnetin C, on some of these cell lines, direct evidence for the cytotoxic or growth inhibitory effects of this compound on these specific cancer cell lines was not found.

In Vivo Preclinical Tumor Model Investigations (e.g., Xenograft models, Transgenic mice, Colon-26 tumor-bearing mice)

Scientific literature specifically reporting on the in vivo antitumor activity of this compound in preclinical tumor models, including xenograft models, transgenic mice, or Colon-26 tumor-bearing mice, was not found in the search results. Research in these models has been reported for other related compounds, such as Gnetin C or Melinjo seed extract which contains this compound and other stilbenoids mdpi.comnih.govresearchgate.netnih.gov.

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Investigations into the anti-angiogenic potential of natural compounds are an active area of research.

Inhibition of Endothelial Cell Functions (e.g., Proliferation, Tube Formation, Migration)

Studies have evaluated the effects of various stilbenoid components from Melinjo seeds on endothelial cell functions. In one study using human umbilical vein endothelial cells (HUVEC) stimulated with vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (BFGF), this compound (GMA) demonstrated almost no inhibitory effect on endothelial cell proliferation and tube formation. This was in contrast to other gnetins like Gnetin C (GC) and Gnetin L (GL), which showed marked inhibition of these functions nih.gov.

Modulation of Angiogenic Factors (e.g., VEGF, BFGF, HIF1α)

Specific research findings detailing the direct modulation of angiogenic factors such as VEGF, BFGF, and HIF1α by this compound were not identified in the search results. Studies on related compounds or extracts containing this compound have explored these mechanisms, but data solely attributable to this compound were not found.

In Vivo Angiogenesis Assays

Reports specifically investigating the effects of this compound in in vivo angiogenesis assays, such as the mouse dorsal air sac assay, Matrigel plug assay, or chick chorioallantoic membrane (CAM) assay, were not found nih.govthermofisher.comrndsystems.com. While Melinjo seed extract has been evaluated for its effect on tumor angiogenesis in vivo researchgate.netnih.gov, specific data for isolated this compound in these assays were not available in the search results.

Antioxidant and Anti-inflammatory Properties: Mechanistic Insights

Natural stilbenoids are known for their antioxidant and anti-inflammatory properties. While Gnetins as a group, including this compound, are recognized as resveratrol oligomers with antioxidant potential nih.gov, detailed mechanistic insights specifically for the antioxidant or anti-inflammatory activities of this compound were not extensively reported in the search results. Studies have explored the antioxidant and anti-inflammatory mechanisms of other gnetins, such as Gnetin C, including their effects on radical scavenging and modulation of inflammatory pathways mdpi.comnih.govimpactfactor.orgnih.gov. However, specific data focusing solely on the mechanisms of this compound's antioxidant and anti-inflammatory effects were not found.

Radical Scavenging Mechanisms (e.g., DPPH, ABTS, •OH, •OOH, O2•−)

Gnetins, including Gnetin C, have demonstrated significant radical scavenging activity, a key aspect of their antioxidant potential. Theoretical studies utilizing density functional theory (DFT) have analyzed the mechanisms by which Gnetin molecules interact with various radicals, such as hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. These mechanisms include Hydrogen-atom transfer (HAT), Single electron transfer followed by proton transfer (SET-PT), Sequential proton-loss electron transfer (SPLET), and Radical adduct formation (RAF). nih.gov, researchgate.net, mdpi.com

Studies comparing the radical scavenging activity of different Gnetins have suggested that Type A structures, which include Gnetin C, exhibit higher radical scavenging activity compared to Type B structures. nih.gov Gnetin C has been identified as an efficient scavenger of •OOH and •OH radicals under physiological conditions, demonstrating superior activity compared to compounds like Trolox and vitamin C. researchgate.net Furthermore, the radical formed from Gnetin C after scavenging is suggested to be an efficient scavenger of superoxide (B77818) anion radicals (O2•−). researchgate.net

In vitro assays like DPPH and ABTS are commonly employed to evaluate the radical scavenging capacity of compounds. mdpi.com, nih.gov, mdpi.com These spectrophotometric methods measure the reduction of stable free radicals by antioxidants, providing an indication of their ability to donate a hydrogen atom or an electron. mdpi.com, nih.gov While the search results confirm the relevance of these assays in antioxidant studies, specific data tables detailing this compound's performance in these assays were not consistently available across the provided snippets. However, the theoretical studies provide detailed insights into the potential reaction pathways involved in the scavenging process. nih.gov, researchgate.net, mdpi.com

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, Gnetin C has been shown to modulate cellular pathways involved in the response to oxidative stress. The antioxidative effects of Gnetin C are likely mediated through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a crucial molecule in the oxidative stress response. mdpi.com, researchgate.net, nih.gov

Studies have indicated that Gnetin C is superior to resveratrol in inhibiting markers of oxidative stress, such as 8-hydroxy-2′-deoxyguanosine and reactive oxygen species (ROS) expression. mdpi.com, researchgate.net This suggests a more potent effect of the dimer compared to the monomer in mitigating oxidative damage. The Nrf2 pathway plays a critical role in upregulating antioxidant defense enzymes, and its modulation by Gnetin C appears to be a key mechanism underlying its protective effects against oxidative stress-induced tissue damage, as observed in pre-clinical models of periodontitis. researchgate.net, nih.gov

Anti-inflammatory Signaling Pathways (e.g., NFκB, TGFβ, IL-1β, IL-2)

This compound, particularly Gnetin C, has demonstrated anti-inflammatory properties in various pre-clinical settings. nih.gov, mdpi.com, google.com, researchgate.net, researchgate.net, nih.gov Investigations into the mechanisms have highlighted the involvement of key inflammatory signaling pathways and mediators, including NFκB, TGFβ, Interleukin-1β (IL-1β), and Interleukin-2 (IL-2). nih.gov, researchgate.net, nih.gov, wjgnet.com, nih.gov, researchgate.net, mdpi.com

Gnetin C has been shown to be superior to resveratrol in inhibiting IL-1β, a pro-inflammatory cytokine. mdpi.com, researchgate.net, nih.gov This inhibition of IL-1β is considered a significant factor in its anti-inflammatory effects, particularly in conditions like periodontitis where IL-1β contributes to inflammation and bone loss. researchgate.net, nih.gov

The interplay between inflammatory cytokines like IL-1β and growth factors such as TGFβ is complex and crucial in inflammatory processes. wjgnet.com, nih.gov, researchgate.net, mdpi.com NFκB is a central transcription factor involved in the inflammatory response, and its activation is influenced by various signaling pathways. wjgnet.com, nih.gov, researchgate.net, mdpi.com While the search results indicate that Gnetin C influences inflammatory markers like IL-1β and its anti-inflammatory effects are noted in the context of pathways like Nrf2 (which has crosstalk with inflammatory pathways), direct detailed mechanisms of Gnetin C's interaction with NFκB, TGFβ, or IL-2 signaling pathways at a molecular level were not extensively detailed in the provided snippets, beyond the general observation of anti-inflammatory effects and comparison to other stilbenoids regarding some of these markers. nih.gov, mdpi.com, researchgate.net, nih.gov However, the broader context of how these pathways operate in inflammation is described. wjgnet.com, nih.gov, researchgate.net, mdpi.com

Metabolic Modulation Studies (e.g., Glycolysis inhibition, OXPHOS synergy)

Research has also explored the impact of Gnetin compounds on cellular metabolism, particularly in the context of cancer. Gnetin H has been identified as a novel inhibitor of glycolysis, the metabolic pathway that breaks down glucose for energy. nih.gov, researchgate.net, nih.gov Inhibition of glycolysis can lead to decreased extracellular acidification and reduced cell proliferation. nih.gov

Furthermore, studies suggest that Gnetin H can synergize with inhibitors of oxidative phosphorylation (OXPHOS), the process by which cells generate ATP using oxygen. nih.gov, researchgate.net, nih.gov Targeting both glycolysis and OXPHOS simultaneously has been proposed as a strategy to induce metabolic catastrophe in cancer cells and inhibit their growth. nih.gov, frontiersin.org, researchgate.net Pre-clinical studies have investigated the synergistic effects of Gnetin H with OXPHOS inhibitors like phenformin (B89758) in cancer cell lines, showing enhanced anti-tumor effects. nih.gov

While Gnetin H has shown promise in modulating cancer cell metabolism through glycolysis inhibition and synergy with OXPHOS inhibitors, Gnetin C has also been mentioned in the context of metabolic effects, specifically its potential to control blood glucose levels. mdpi.com However, detailed mechanistic studies on Gnetin C's direct impact on glycolysis or OXPHOS pathways were not prominent in the provided search results.

Here is a table summarizing some pre-clinical metabolic modulation findings related to Gnetin H:

| Compound | Activity | Model System | Key Findings | Source |

| Gnetin H | Glycolysis inhibitor | Melanoma and glioblastoma cells | Decreased metabolic activity and lactic acid synthesis; strong cytostatic effect. | nih.gov, researchgate.net, nih.gov |

| Gnetin H | Synergy with OXPHOS inhibitor | Cancer cells (with phenformin) | Enhanced anti-tumor effects by disrupting ATP generation pathways. | nih.gov, researchgate.net |

Neuroprotective and Other Pre-clinical Activities

This compound compounds have also demonstrated neuroprotective potential and other diverse pre-clinical activities. Gnetin C, in particular, has been investigated for its effects in models of neurodegenerative diseases, such as Alzheimer's disease. mdpi.com, jst.go.jp

Studies using cultured human neuroblastoma cells (SH-SY5Y) have shown that Gnetin C can reduce the production of amyloid-β 1–42 (Aβ42), a peptide implicated in Alzheimer's pathology. jst.go.jp Gnetin C also ameliorated the reduction in cell viability induced by Aβ42. jst.go.jp The proposed mechanisms for these neuroprotective effects include the suppression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1), an enzyme involved in Aβ production, and the enhancement of matrix metalloproteinase-14 (MMP-14), an enzyme thought to decompose Aβ. jst.go.jp These findings suggest that Gnetin C may prevent Aβ toxicity by influencing its production, aggregation, and clearance. jst.go.jp

Beyond neuroprotection, Gnetin C and Melinjo seed extract containing Gnetin C have exhibited a range of other pre-clinical activities. These include antitumor effects in various cancer cell lines and animal models researchgate.net, mdpi.com, researchgate.net, nih.gov, google.com, nih.gov, researchgate.net, antibacterial activity researchgate.net, mdpi.com, antifungal activity mdpi.com, cardioprotective effects nih.gov, mdpi.com, and positive effects on bone healing, particularly in models of periodontitis where Gnetin C showed superior bone healing compared to resveratrol researchgate.net, mdpi.com, researchgate.net, nih.gov. Other reported activities include effects on skin aging markers mdpi.com, inhibition of melanogenesis mdpi.com, inhibition of platelet-collagen adhesion mdpi.com, and potential to reduce fat absorption mdpi.com.

Here is a table summarizing some pre-clinical neuroprotective findings related to Gnetin C:

| Compound | Activity | Model System | Key Findings | Source |

| Gnetin C | Neuroprotective | Cultured SH-SY5Y human neuroblastoma cells | Reduced Aβ42 production, ameliorated Aβ42-induced reduced cell viability. | jst.go.jp |

| Gnetin C | Modulation of Aβ metabolism | Cultured SH-SY5Y human neuroblastoma cells | Suppressed BACE1 expression, upregulated MMP-14 expression, reduced intracellular Aβ oligomers. | jst.go.jp |

These pre-clinical investigations provide valuable insights into the potential therapeutic applications of this compound compounds and warrant further research into their specific molecular targets and pathways.

V. Structure Activity Relationship Sar Studies of Gnetin a and Its Analogues

Elucidation of Key Structural Features for Biological Activity

Research into the SAR of gnetins, including Gnetin A, suggests that the type of structural linkage between the resveratrol (B1683913) units significantly influences their antioxidant activity. Studies comparing type-A gnetins (like Gnetin-C and Gnetin-D) and type-B gnetins (like Gnetin-L and Gnetin-F) have indicated that type-A structures may possess greater antioxidant potential. researchgate.netnih.gov This highlights the importance of the specific dimerization pattern in determining the radical scavenging capabilities of these compounds. researchgate.netnih.gov

Computational studies using density functional theory (DFT) have been employed to analyze the structure and antioxidant activity of various gnetins. researchgate.netnih.gov These studies investigate different antioxidant mechanisms, including Hydrogen-atom transfer (HAT), Single electron transfer followed by proton transfer (SET-PT), Sequential proton-loss electron transfer (SPLET), and Radical adduct formation (RAF). researchgate.netnih.gov Such theoretical approaches help to pinpoint the reactive sites within the molecule and the favored mechanisms of radical scavenging, providing insights into the structural features that are critical for this activity. researchgate.netnih.gov

While specific detailed SAR data focusing solely on this compound's key structural features for various biological activities is limited in the immediate search results, the broader context of stilbenoid SAR suggests that the number and position of hydroxyl groups on the aromatic rings are often crucial for activity, particularly for antioxidant and antimicrobial effects. mdpi.comresearchgate.netrsc.org The dimerization pattern, as seen with the type A vs. type B gnetins, also plays a significant role. researchgate.netnih.gov

Impact of Stereochemistry and Isomerism on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, and isomerism, the existence of molecules with the same molecular formula but different structural arrangements, can profoundly impact the biological activity of a compound. ibchem.comuou.ac.inttu.edu.vnwikipedia.org Different stereoisomers can interact differently with biological targets like enzymes or receptors, leading to varied pharmacological effects. uou.ac.inttu.edu.vnwikipedia.org

This compound, being a resveratrol dimer with a bicyclo-[3.2.1]-octen-dione core, possesses a complex structure with potential stereogenic centers. researchgate.netnih.gov While the provided search results confirm the structural elucidation of this compound, including relative stereochemical assignments using techniques like NOESY, explicit detailed studies specifically comparing the biological activities of different stereoisomers or isomers of this compound were not prominently found. nih.gov

However, the importance of stereochemistry in the activity of related stilbenoids is acknowledged. For instance, the parent molecule of some resveratrol oligomers, ε-viniferin, exists in both enantiomeric forms, which can be found in different plant sources. nih.gov This underscores the potential for stereoisomerism to influence the biological profiles of this class of compounds. uou.ac.inttu.edu.vnwikipedia.org Further dedicated studies would be needed to fully elucidate the impact of stereochemistry and isomerism specifically on this compound's diverse activities. nih.gov

Design and Evaluation of this compound Derivatives for Enhanced Efficacy

To improve the therapeutic potential of natural products like this compound, researchers often design and evaluate synthetic derivatives or analogues. researchgate.netnih.govunimi.it This involves making structural modifications to the parent compound to enhance desired biological activities, improve pharmacokinetic properties (like solubility or bioavailability), or reduce potential toxicity. researchgate.netnih.govunimi.itekb.ege3s-conferences.org

While specific examples of designed and evaluated this compound derivatives for enhanced efficacy are not extensively detailed in the immediate search results, the concept is highlighted as a crucial step towards realizing the therapeutic potential of resveratrol oligomers. researchgate.netnih.gov Systematic SAR studies on rationally designed analogues are considered beneficial for gaining a more generalized understanding of the physical properties correlated to bioactivity. nih.gov

The development of more potent congeners through structural modification is a recognized strategy in the field. researchgate.net For example, studies on Gnetin C, another gnetin, have shown superior biological activity compared to resveratrol in certain contexts, suggesting the potential for enhanced efficacy within the gnetin family. nih.gov Strategies such as developing more potent Gnetin C derivatives or suitable nanocarriers are being considered to enhance its activity. nih.gov This indicates a broader interest in modifying gnetin structures to optimize their therapeutic outcomes. nih.gov

The design of derivatives often involves modifying functional groups, altering the linkage between units, or incorporating other pharmacologically active moieties. ekb.ege3s-conferences.org Evaluation of these derivatives typically involves in vitro and in vivo assays to assess their biological activity, potency, and other relevant properties compared to the parent compound. researchgate.netnih.gov

Vi. Analytical Methodologies for Gnetin a Research

Quantification in Complex Biological Matrices (excluding human clinical samples)

Quantifying Gnetin A in complex biological matrices, such as cell lysates, tissue samples, or animal biofluids, presents analytical challenges due to the intricate composition of these samples. Biological matrices are complex mixtures containing numerous endogenous molecules that can interfere with the detection and accurate measurement of target analytes like this compound. wisdomlib.org Effective quantification requires methods capable of selectively isolating this compound from these matrices and accurately measuring its concentration.

Sample preparation is a critical initial step in the analysis of biological matrices. This often involves extraction techniques to isolate this compound from the complex biological milieu. wisdomlib.org The choice of extraction method depends on the matrix type and the physicochemical properties of this compound. Following extraction, sensitive and specific analytical techniques are employed for quantification. While the provided search results discuss general approaches for analyzing biological matrices and metabolites, specific details on this compound quantification in non-human biological samples were not explicitly found. However, the principles of isolating target analytes from complex mixtures using appropriate sample preparation and employing sensitive detection methods are universally applicable. wisdomlib.orggerstelus.com

Advanced Separation Techniques for this compound and Metabolites (e.g., HPLC, LC-MS Profiling)

Advanced separation techniques are indispensable for resolving this compound from other compounds present in a sample, including its potential metabolites. These techniques are often coupled with highly sensitive detection methods for comprehensive analysis.

Liquid Chromatography (LC) is a widely used separation technique for the analysis of complex molecules, including non-volatile or thermally labile compounds. frontlinegenomics.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC) are advanced forms of LC that offer enhanced separation efficiency and speed. frontlinegenomics.com Different stationary phases and mobile phase chemistries can be employed in LC to achieve optimal separation based on the polarity and chemical properties of the analytes. thermofisher.comthermofisher.comlcms.cz Reversed-phase LC (RPLC) is commonly used for separating non-polar to moderately polar metabolites, while hydrophilic interaction liquid chromatography (HILIC) is suitable for polar and ionic compounds. thermofisher.comlcms.cz

Mass Spectrometry (MS) is frequently coupled with LC (LC-MS) to provide both separation and sensitive detection, enabling the identification and quantification of metabolites. frontlinegenomics.comthermofisher.comnih.gov LC-MS is considered a powerful tool for comprehensive metabolomics research due to its broad range of metabolite coverage. thermofisher.comthermofisher.comlcms.cz Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS, suitable for semi-polar/polar and neutral/less polar compounds, respectively. thermofisher.com Unlike GC-MS, LC-MS typically produces less fragmentation of the parent ion, which is crucial for metabolite identification by searching databases. thermofisher.com High-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, allow for the calculation of empirical formulae from molecular ions, further aiding in the identification of unknown metabolites. thermofisher.com

Other separation techniques mentioned in the context of metabolomics include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and small molecular substances, and Capillary Electrophoresis-Mass Spectrometry (CE-MS) for polar and charged metabolites. frontlinegenomics.comthermofisher.comlcms.cz While these techniques are valuable in metabolomics, LC-MS is often preferred for a broader range of metabolites, including those that are non-volatile or thermally unstable. frontlinegenomics.comthermofisher.comlcms.cz

Computational Chemistry and Molecular Modeling Approaches (e.g., DFT, Molecular Docking, QSAR)

Computational chemistry and molecular modeling techniques play a significant role in understanding the properties, reactivity, and potential interactions of compounds like this compound at a molecular level. These approaches can complement experimental studies and provide valuable insights.

Density Functional Theory (DFT) is a quantum chemical method used to calculate electronic structure and properties, which can help predict the reactivity of molecules. aaup.edunih.gov DFT-based descriptors can be determined to analyze reactivity indices. nih.gov

Molecular docking is a widely used computational method to predict the binding poses and energies of ligands, such as this compound, to target proteins or other biomolecules. aaup.edunih.govmdpi.com It simulates the interactions between the compound and a receptor, providing insights into potential binding sites and the strength of interactions. aaup.edunih.gov Molecular docking can be used to understand the binding mode between a compound and its corresponding protein target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aaup.edunih.govmdpi.com By correlating molecular descriptors with biological activity, QSAR models can predict the activity of new or untested compounds. nih.govmdpi.com QSAR studies can utilize various molecular descriptors, including physicochemical and quantum chemical descriptors calculated using methods like DFT. aaup.edumdpi.comnih.gov QSAR analysis and molecular docking are often used together in computational studies to predict biological activity and understand ligand-receptor interactions. nih.govnih.govuokerbala.edu.iq

These computational methods, including DFT, molecular docking, and QSAR, are valuable tools in the early stages of research and can help guide experimental design and the identification of potential biological targets or activities. nih.govuokerbala.edu.iq

Bioinformatic and Omics Approaches in this compound Research (e.g., RNA-Seq, Gene Ontology Analysis)

Bioinformatic and omics approaches, such as transcriptomics (e.g., RNA-Seq) and functional enrichment analysis (e.g., Gene Ontology analysis), can be applied in this compound research to investigate its effects on gene expression and biological pathways.

RNA-Sequencing (RNA-Seq) is a powerful transcriptomic technique that provides comprehensive data on gene expression levels. nih.gov Analyzing RNA-Seq data can identify differentially expressed genes (DEGs) between samples exposed to this compound and control samples. nih.gov This can reveal which genes are upregulated or downregulated in response to this compound treatment.

Following the identification of DEGs, functional enrichment analyses, such as Gene Ontology (GO) analysis, are commonly utilized to interpret the biological context of these gene sets. nih.govolvtools.comcancer.gov The Gene Ontology provides a structured vocabulary to describe gene functions across three domains: Biological Process, Cellular Component, and Molecular Function. olvtools.comcancer.govgeneontology.org GO analysis identifies GO terms that are significantly overrepresented in a set of DEGs compared to a background set, thereby highlighting the biological processes, cellular locations, or molecular activities that are most affected by the treatment. olvtools.comcancer.gov Tools and packages are available for conducting GO analysis on RNA-Seq data. olvtools.com It is important to note that standard GO analysis methods can be biased on RNA-Seq data due to factors like gene length, and methods accounting for such biases, like GOseq, can provide more consistent results. nih.gov

Bioinformatic analyses, including differential gene expression analysis and functional enrichment, are crucial for understanding the molecular mechanisms underlying the observed effects of compounds like this compound and for identifying potential biological pathways or processes that are modulated. nih.gov

Vii. Future Directions and Research Perspectives for Gnetin a

Identification of Novel Biological Targets and Pathways

Future research on Gnetin A is poised to delve deeper into identifying novel biological targets and signaling pathways beyond those already implicated. While studies have highlighted the interaction of Gnetin C (a related stilbenoid often found alongside this compound in Gnetum gnemon) with pathways such as MTA1/mTOR, AKT/mTOR, and ERK1/2 in the context of cancer, the specific targets of this compound warrant further investigation nih.govresearchgate.netresearchgate.netmdpi.comjapsonline.com. Molecular docking studies have suggested potential interactions of this compound with targets like MAPK3, SRC, EGFR, and MTOR in GPCRs-related cancers, indicating avenues for future validation through in vitro and in vivo experiments nih.gov. The potential of this compound to influence various cellular processes, including proliferation, apoptosis, angiogenesis, and inflammation, suggests that it may interact with a broader spectrum of molecular targets and pathways that are yet to be fully identified mdpi.comfoodandnutritionjournal.org. Exploring these novel interactions could uncover new therapeutic applications and provide a more complete picture of this compound's biological profile.

Development of Advanced Research Models (in vitro and in vivo)

Advancing the understanding of this compound necessitates the development and utilization of more sophisticated in vitro and in vivo research models. While current research has employed various cancer cell lines and some animal models, such as xenografts and transgenic mice in the study of related compounds like Gnetin C in prostate cancer, there is a need for models that better recapitulate the complexity of human diseases and biological systems nih.govresearchgate.netmdpi.com. Future studies could benefit from using advanced in vitro models like organoids or 3D cell cultures, which more closely mimic the in vivo tissue microenvironment. In vivo research should expand to include a wider range of disease models, potentially employing genetically engineered models or patient-derived xenografts (PDX) to evaluate this compound's efficacy and mechanisms in more clinically relevant settings nih.govresearchgate.net. The development of such models will be crucial for accurately assessing this compound's therapeutic potential and translating research findings towards clinical applications.

Exploration of Synergistic Effects with other Compounds or Modalities

A promising area for future research involves exploring the synergistic effects of this compound when combined with other bioactive compounds or conventional therapeutic modalities. Research on related stilbenoids, such as Gnetin C, has shown synergistic anti-tumor effects when combined with low doses of chemotherapeutic drugs or clinically approved agents like enzalutamide (B1683756) nih.gov. Similarly, studies on other oligostilbenes, like Gnetin H, have demonstrated synergistic cytotoxicity when combined with OXPHOS inhibitors mdpi.comnih.gov. Investigating this compound in combination therapies could lead to enhanced therapeutic efficacy, reduced required dosages of individual agents, and potentially overcome mechanisms of resistance. Future studies should systematically evaluate this compound in combination with various drugs or treatment strategies relevant to the diseases where it shows potential, using rigorous experimental designs and appropriate synergy analysis methods biorxiv.org.

Elucidation of Comprehensive Mechanisms of Action

A comprehensive understanding of this compound's mechanisms of action remains a key area for future research. While some studies have begun to explore its interactions with specific pathways and its antioxidant properties, a complete molecular picture is still emerging japsonline.comresearchgate.netroyalsocietypublishing.orgsemanticscholar.org. Future research should aim to fully elucidate the downstream effects of this compound on cellular signaling networks, gene expression, and protein activity using advanced techniques such as transcriptomics, proteomics, and metabolomics. Understanding how this compound influences various cellular processes at a molecular level will be critical for optimizing its therapeutic use and identifying potential biomarkers of response. Furthermore, investigating the structure-activity relationships of this compound and its metabolites could provide insights into the key structural features responsible for its biological activities, guiding the development of more potent and specific derivatives researchgate.net.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Gnetin A from natural sources, and how can reproducibility be ensured?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). To ensure reproducibility, document solvent ratios, temperature, and pressure conditions explicitly. Validate purity using techniques like NMR or LC-MS, and cross-reference with published spectral data. Experimental protocols must include detailed steps for each phase, such as column packing material and elution gradients, to enable replication .

| Step | Technique | Key Parameters |

|---|---|---|

| Extraction | Solvent-based (e.g., ethanol) | Solvent polarity, temperature, duration |

| Preliminary Purification | Liquid-liquid partitioning | Solvent ratios, pH adjustments |

| Final Purification | HPLC or column chromatography | Column type, mobile phase, flow rate |

Q. Which analytical techniques are most reliable for quantifying this compound in plant extracts, and how should they be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for stilbenoids like this compound. For validation, establish calibration curves using pure standards, and report limits of detection (LOD) and quantification (LOQ). Cross-validate with LC-MS for structural confirmation. Ensure intra- and inter-day precision tests meet ICH guidelines (e.g., <5% RSD). Include negative controls to rule out matrix interference .

Q. What in vitro models are commonly used to assess this compound’s bioactivity, and how should controls be designed?

- Methodological Answer : Cell lines such as HeLa (cervical cancer) or HepG2 (hepatocellular carcinoma) are standard for cytotoxicity assays. Use dose-response curves (e.g., 0–100 µM) with triplicate technical replicates. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO at ≤0.1% v/v). Normalize data to untreated cells and account for solvent effects statistically .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in modulating cancer pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Use CRISPR-Cas9 knockout models to validate target genes (e.g., NF-κB or PI3K/AKT pathways). Pair with molecular docking simulations to predict binding affinities for key receptors. Ensure experimental batches include biological replicates (n ≥ 3) and use false discovery rate (FDR) corrections for multi-omics data .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability differences. Conduct pharmacokinetic studies (e.g., plasma concentration-time curves) to assess absorption/metabolism. Use liposomal encapsulation or nanoformulations to enhance bioavailability in animal models. Validate in vivo findings with ex vivo assays (e.g., tumor histopathology). Apply Bland-Altman analysis to quantify agreement between models .

Q. How can structural analogs of this compound be systematically evaluated to optimize bioavailability without compromising bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies using derivatives with modifications to hydroxyl groups or glycosidic linkages. Test analogs in Caco-2 cell monolayers for permeability and in hepatic microsomes for metabolic stability. Prioritize compounds with high calculated LogP (lipophilicity) and low polar surface area (PSA). Use molecular dynamics simulations to predict stability in biological membranes .

Q. What experimental frameworks are recommended to study synergistic effects of this compound with other phytochemicals?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Design checkerboard assays with varying ratios of this compound and co-compounds (e.g., resveratrol). Validate findings in 3D spheroid models or patient-derived xenografts (PDX). Include isobolograms to visualize additive/synergistic effects and calculate dose-reduction indices (DRI) .

Methodological Guidelines for Data Presentation

- Tables/Figures : Follow journal-specific formatting (e.g., ACS or Elsevier). For tables, use descriptive titles and define abbreviations in footnotes. For dose-response curves, include IC50 values with 95% confidence intervals. Raw data (e.g., chromatograms) should be archived in supplementary materials .

- Statistical Analysis : Report p-values with exact figures (e.g., p=0.032) rather than thresholds (e.g., p<0.05). Use ANOVA with post-hoc tests for multi-group comparisons and include effect sizes (e.g., Cohen’s d) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.